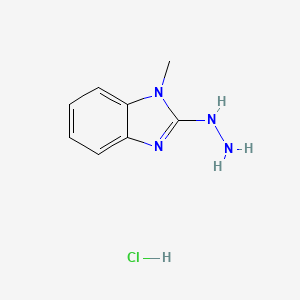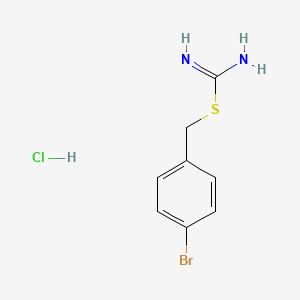
8-(3-Methoxyphenyl)-8-oxooctanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Methoxyphenyl)-8-oxooctanenitrile is an organic compound characterized by the presence of a methoxyphenyl group attached to an oxooctanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methoxyphenyl)-8-oxooctanenitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the Knoevenagel condensation reaction, where 3-methoxybenzaldehyde reacts with malonic acid in the presence of a base to form an intermediate, which is then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-Methoxyphenyl)-8-oxooctanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(3-Methoxyphenyl)-8-oxooctanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(3-Methoxyphenyl)-8-oxooctanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenylacetonitrile: Similar in structure but with a shorter carbon chain.
4-Methoxyphenylacetonitrile: Another structural isomer with the methoxy group in a different position.
Methoxetamine: An analogue of ketamine with a methoxyphenyl group.
Uniqueness
8-(3-Methoxyphenyl)-8-oxooctanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development .
Eigenschaften
IUPAC Name |
8-(3-methoxyphenyl)-8-oxooctanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-9-7-8-13(12-14)15(17)10-5-3-2-4-6-11-16/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCGXAAGQSOLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645193 |
Source


|
| Record name | 8-(3-Methoxyphenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-64-6 |
Source


|
| Record name | 8-(3-Methoxyphenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
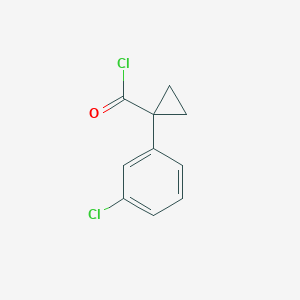
![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)
![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)
![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)
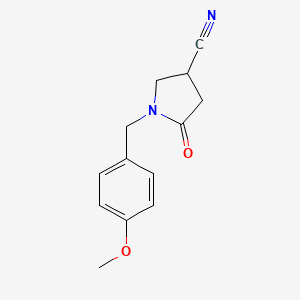
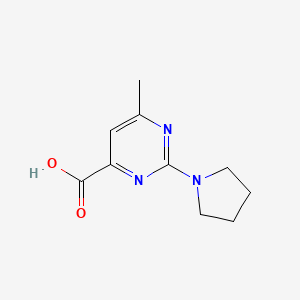
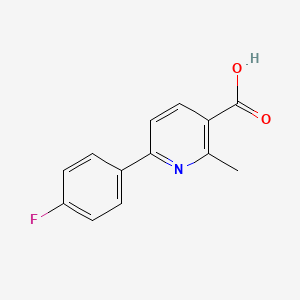
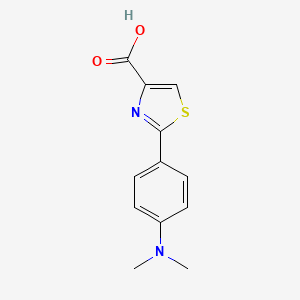
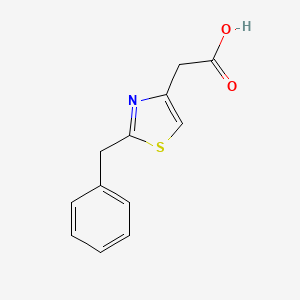
![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
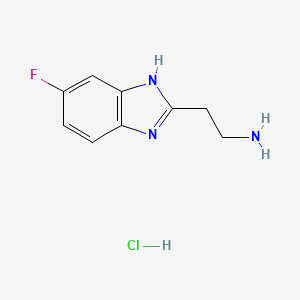
![N-{[(1S,5S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)
